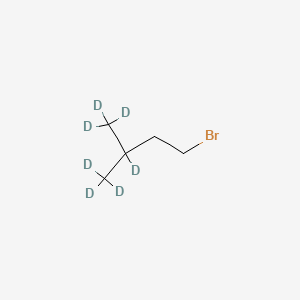

1-Bromo-3-methylbutane-d7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-3-methylbutane-d7 is a deuterated derivative of 1-Bromo-3-methylbutane. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C5D11Br. This compound is often used in various scientific research applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methylbutane-d7 can be synthesized through the bromination of 3-methylbutane-d7. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 3-methylbutane-d7, forming a 3-methylbutyl radical. This radical then reacts with another bromine molecule to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

化学反応の分析

Types of Reactions: 1-Bromo-3-methylbutane-d7 undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions (SN2): In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromine atom. Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-).

Elimination Reactions (E2): In the presence of a strong base, this compound can undergo elimination to form alkenes. The base abstracts a proton from a carbon atom adjacent to the carbon bonded to the bromine, resulting in the formation of a double bond and the release of a bromide ion.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOCH3). The reactions are usually carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

Elimination: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used. The reactions are often conducted at elevated temperatures to favor elimination over substitution.

Major Products:

Nucleophilic Substitution: The major products are the corresponding substituted compounds, such as alcohols, nitriles, and ethers.

Elimination: The major product is the corresponding alkene, such as 3-methyl-1-butene.

科学的研究の応用

1-Bromo-3-methylbutane-d7 is widely used in scientific research due to its deuterated nature. Some of its applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound provide a distinct NMR signal, making it useful as an internal standard or reference compound in NMR studies.

Isotope Labeling Studies: The compound is used in metabolic and pharmacokinetic studies to trace the fate of the labeled molecule in biological systems.

Organic Synthesis: It serves as a building block in the synthesis of more complex deuterated compounds, which are valuable in mechanistic studies and drug development.

作用機序

The mechanism of action of 1-Bromo-3-methylbutane-d7 in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a bromide ion.

類似化合物との比較

1-Bromo-3-methylbutane-d7 can be compared with other similar compounds such as:

1-Bromo-3-methylbutane: The non-deuterated version of the compound, which has similar reactivity but different NMR properties.

1-Bromo-2-methylbutane: A structural isomer with the bromine atom on a different carbon, leading to different reactivity and product distribution in chemical reactions.

1-Bromo-4-methylpentane: A longer-chain analog with different physical properties and reactivity.

The uniqueness of this compound lies in its deuterated nature, which makes it particularly valuable in NMR spectroscopy and isotope labeling studies.

生物活性

1-Bromo-3-methylbutane-d7 is a deuterated compound derived from 1-bromo-3-methylbutane, where hydrogen atoms are replaced by deuterium isotopes. This compound is notable for its applications in chemical synthesis and as a tracer in biological studies. Understanding its biological activity is crucial for evaluating its safety and potential effects on human health and the environment.

- Molecular Formula : C4H9Br (deuterated)

- Molecular Weight : Approximately 139.03 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 114 °C

- Solubility : Slightly soluble in water, more soluble in organic solvents.

Toxicological Profile

1-Bromo-3-methylbutane has been characterized by various toxicological studies, revealing significant insights into its biological activity:

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Cytotoxicity

Research indicates that halogenated compounds, including 1-bromo derivatives, exhibit cytotoxic effects on various cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

2. Neurotoxicity

Brominated compounds have been associated with neurotoxic effects, including symptoms such as agitation, confusion, and memory loss. These effects may stem from the disruption of neurotransmitter systems or direct cellular damage .

3. Environmental Toxicity

This compound poses risks to aquatic life, with studies showing it can cause long-term adverse effects in marine environments. Its persistence and bioaccumulation potential necessitate careful handling and disposal .

Case Studies

Several case studies highlight the biological implications of exposure to brominated compounds:

- Case Study 1 : A study on occupational exposure to brominated solvents revealed increased incidences of respiratory issues among workers, suggesting a correlation between exposure levels and health outcomes .

- Case Study 2 : Research involving aquatic organisms exposed to 1-bromo compounds demonstrated significant mortality rates and reproductive impairment, underscoring the environmental risks posed by these chemicals .

Metabolism and Biodegradation

The metabolic pathways of brominated aliphatic compounds often involve microbial dehalogenation. Certain bacteria can utilize these compounds as carbon sources, leading to their breakdown into less harmful substances. However, the efficiency of this process varies significantly based on environmental conditions and the specific microbial communities present .

特性

IUPAC Name |

4-bromo-1,1,1,2-tetradeuterio-2-(trideuteriomethyl)butane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-5(2)3-4-6/h5H,3-4H2,1-2H3/i1D3,2D3,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZFFTJAHVMMLF-TXVPSQRDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCBr)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。